![molecular formula C22H24ClFN6O B14173901 3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one](/img/structure/B14173901.png)
3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these steps include halogenated anilines, pyrrolopyrimidines, and piperidine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study cellular processes or as a lead compound in drug discovery. Its interactions with biological targets can provide insights into its potential therapeutic applications.
Medicine
In medicine, 3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one could be investigated for its pharmacological properties. It may exhibit activity against specific diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound’s properties could be harnessed for the development of new materials, such as polymers or coatings, with specific characteristics.
Mecanismo De Acción
The mechanism of action of 3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to specific effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other anilino-piperidine derivatives and pyrrolopyrimidine-based molecules. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
What sets 3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one apart is its specific combination of functional groups and heterocyclic structures. This unique arrangement can lead to distinct reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C22H24ClFN6O |
|---|---|
Peso molecular |
442.9 g/mol |
Nombre IUPAC |
3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one |
InChI |
InChI=1S/C22H24ClFN6O/c23-14-9-15(24)11-16(10-14)28-19-4-2-8-30(22(19)31)17-3-1-7-29(12-17)21-18-5-6-25-20(18)26-13-27-21/h5-6,9-11,13,17,19,28H,1-4,7-8,12H2,(H,25,26,27) |
Clave InChI |
OVBRVYHGBQUXHR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=NC=NC3=C2C=CN3)N4CCCC(C4=O)NC5=CC(=CC(=C5)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


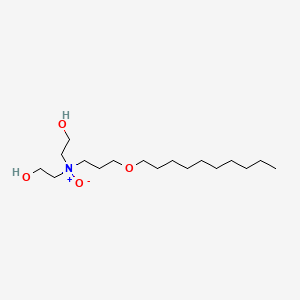
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(3,4-difluorobenzene)](/img/structure/B14173824.png)
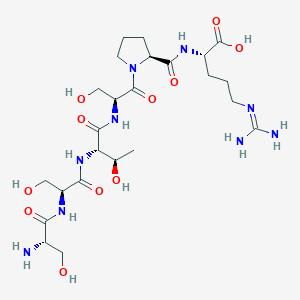
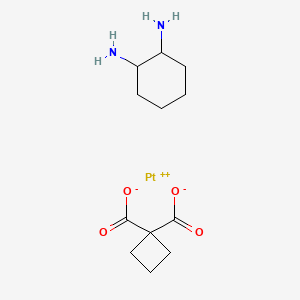

![3-Bromo-N-[2-(5-bromo-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14173865.png)
![2-[1,3-dioxolan-2-ylmethyl(methyl)amino]-1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone](/img/structure/B14173872.png)
![4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14173878.png)
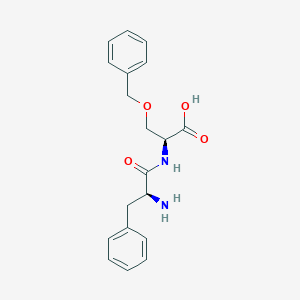
![Ethyl 4-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]butanoate](/img/structure/B14173890.png)
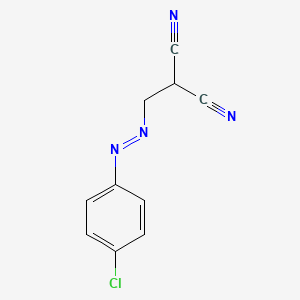

![Imidazo[1,2-a]pyridine-7-carboxylic acid, 2-methyl-, ethyl ester](/img/structure/B14173913.png)

